molecular formula C6H7ClN2O3 B1348302 4-Methoxy-3-nitropyridine hydrochloride CAS No. 31872-61-4

4-Methoxy-3-nitropyridine hydrochloride

Cat. No.: B1348302
CAS No.: 31872-61-4
M. Wt: 190.58 g/mol
InChI Key: RRJVDMBZMAGZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C6H6N2O3⋅HCl. It is a primrose yellow solid that is primarily used in various chemical synthesis processes . This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 4-Methoxy-3-nitropyridine hydrochloride typically involves nitration of 4-methoxypyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is as follows:

C6H7NO+HNO3C6H6N2O3+H2O\text{C}_6\text{H}_7\text{NO} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_6\text{N}_2\text{O}_3 + \text{H}_2\text{O} C6​H7​NO+HNO3​→C6​H6​N2​O3​+H2​O

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow nitration, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

4-Methoxy-3-nitropyridine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form different derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methoxy-3-nitropyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitropyridine hydrochloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

4-Methoxy-3-nitropyridine hydrochloride can be compared with other nitropyridine derivatives such as 3-nitropyridine and 4-methyl-3-nitropyridine. These compounds share similar structural features but differ in their reactivity and applications. For example, 3-nitropyridine is more commonly used in the synthesis of heterocyclic compounds, while 4-methyl-3-nitropyridine is used in the production of azaindoles .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable intermediate in various chemical synthesis processes.

Properties

IUPAC Name

4-methoxy-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c1-11-6-2-3-7-4-5(6)8(9)10;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJVDMBZMAGZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326700
Record name 4-Methoxy-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31872-61-4
Record name 4-Methoxy-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31872-61-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-nitropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-nitropyridine hydrochloride
Reactant of Route 3
4-Methoxy-3-nitropyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-nitropyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-nitropyridine hydrochloride
Reactant of Route 6
4-Methoxy-3-nitropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.